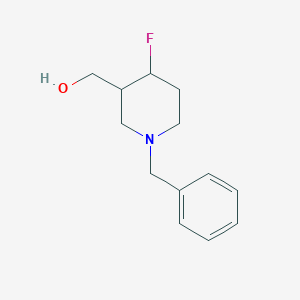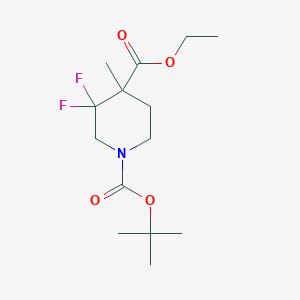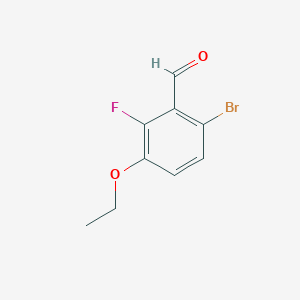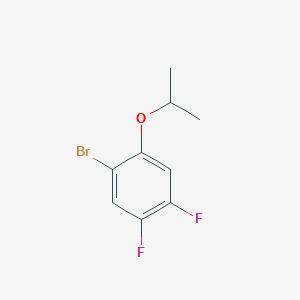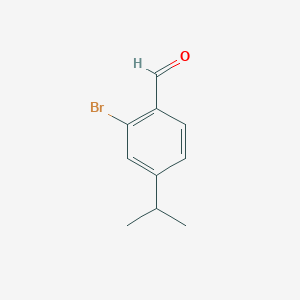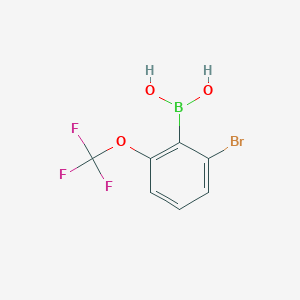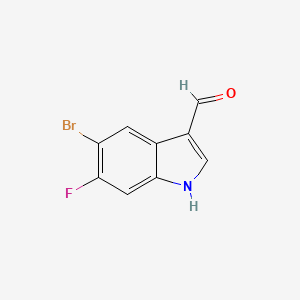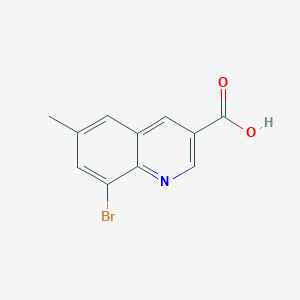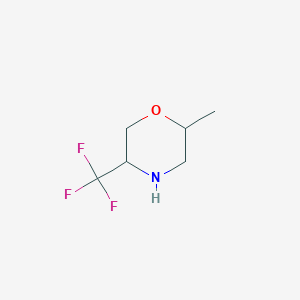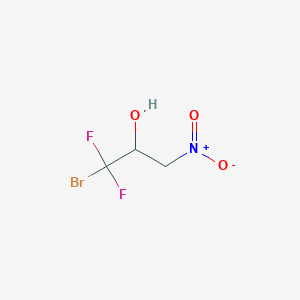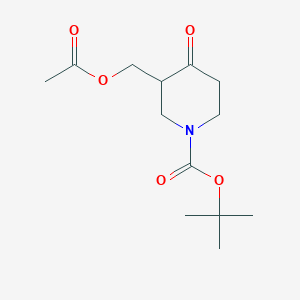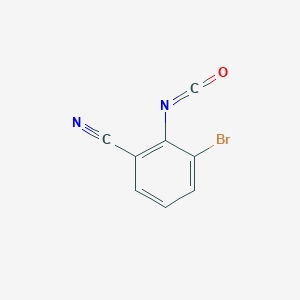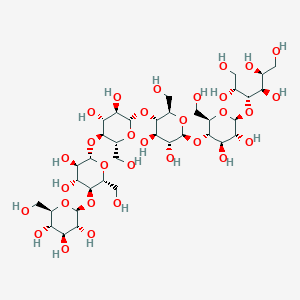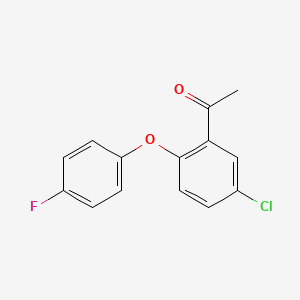![molecular formula C13H14ClF3N2O3 B1377665 2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate CAS No. 1375238-97-3](/img/structure/B1377665.png)
2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate
Descripción general
Descripción
2,2,2-Trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate, also known as TFMC, is a chemical compound that has become increasingly important in scientific research due to its unique properties and potential applications. This compound is a member of the carbamate family of compounds, which are characterized by their ability to form strong carbon-oxygen bonds that can be used for various purposes. TFMC has been used in a variety of research applications due to its ability to form strong bonds, its relatively low toxicity, and its wide range of applications.
Aplicaciones Científicas De Investigación
Antitumor Activity
- Synthesis and Antitumor Activity : A study by Ji et al. (2018) demonstrated the synthesis of a compound structurally similar to the one , exhibiting significant inhibitory capacity against A549 and BGC-823 cancer cell lines. This research implies the potential of such compounds in cancer therapy (Ji et al., 2018).
Pharmaceutical Development
- Development of Neurokinin-1 Receptor Antagonists : Research by Harrison et al. (2001) involved a compound with a similar structure, highlighting its efficacy in pre-clinical tests relevant to clinical effectiveness in emesis and depression (Harrison et al., 2001).
Chemical Synthesis and Characterization
Chiral Discrimination and Chemical Synthesis : Bereznitski et al. (2002) achieved the separation of enantiomers of a related compound, emphasizing the role of such molecules in chemical synthesis and chiral discrimination (Bereznitski et al., 2002).
Synthesis of Mannich Base Derivatives : A study by Idhayadhulla et al. (2014) involved the synthesis of derivatives of a structurally similar compound, showing significant antibacterial activity, especially against Streptococcus epidermidis (Idhayadhulla et al., 2014).
Material Science and Polymer Chemistry
- Synthesis and Characterization of Polyimides : Myung et al. (2004) investigated a dianhydride monomer with similarities to the compound , highlighting its application in the synthesis of polyimides with unique properties (Myung et al., 2004).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chloro-2-morpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O3/c14-9-2-1-3-10(11(9)19-4-6-21-7-5-19)18-12(20)22-8-13(15,16)17/h1-3H,4-8H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTFMFFLWOPWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



